An In-depth Technical Guide to (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate
An In-depth Technical Guide to (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate, a chiral building block of significant interest in medicinal chemistry. Its unique stereochemistry and versatile functionality make it a valuable scaffold in the design and discovery of novel therapeutics.
Core Molecular Attributes and Physicochemical Properties
(3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate is a disubstituted pyrrolidine derivative with the trans configuration. The presence of two stereocenters at the C3 and C4 positions dictates its three-dimensional structure, which is a critical determinant of its utility in constructing biologically active molecules.[1]
Structural and Chemical Identity
| Property | Value | Source |
| IUPAC Name | methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate | [1] |
| CAS Number | 1065331-03-4 | [1] |
| Molecular Formula | C₇H₁₃NO₂ | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| InChI Key | KXYSKSUNLWRSFW-WDSKDSINSA-N | [1] |
Physicochemical Data (Predicted and Experimental)
| Property | Value | Notes |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Optical Rotation [α]D | Not available | The specific rotation is a key parameter to confirm enantiomeric purity. For the related tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate, a value of +12.5° (in MeOH) has been reported.[2] |
| Solubility | Not available | Expected to be soluble in common organic solvents like methanol, chloroform, and dichloromethane. |
| pKa | Not available | The pyrrolidine nitrogen is basic. |
Spectroscopic Characterization
Detailed spectroscopic data is crucial for the unambiguous identification and quality control of (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate. While a complete, published dataset for the free base is scarce, data for the hydrochloride salt and related structures can be used for comparative purposes.
¹H NMR Spectroscopy
A ¹H NMR spectrum for the related (3R,4R)-Rel-4-Methyl-3-pyrrolidinecarboxylic acidmethylester is available and provides expected chemical shift regions.[3] The key proton signals for the target molecule are anticipated as follows:
-
Methyl ester (-COOCH₃): A singlet around 3.7 ppm.
-
Pyrrolidine ring protons (CH, CH₂): A complex series of multiplets between 2.5 and 3.5 ppm.
-
Methyl group (-CH₃): A doublet around 1.0-1.2 ppm, coupled to the C4 proton.
-
Amine proton (NH): A broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR Spectroscopy
Based on general chemical shift predictions, the approximate ¹³C NMR signals are:[4][5][6]
-
Ester carbonyl (C=O): ~170-175 ppm.
-
Methyl ester (-OCH₃): ~52 ppm.
-
Pyrrolidine ring carbons (C3, C4, C2, C5): In the range of 30-60 ppm.
-
Methyl group (-CH₃): ~15-20 ppm.
Mass Spectrometry
The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z 143. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 144 would be prominent.[7] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).[8][9]
Infrared (IR) Spectroscopy
Key IR absorption bands are expected for the following functional groups:
-
N-H stretch: A broad peak around 3300-3500 cm⁻¹.
-
C-H stretch (aliphatic): Peaks in the range of 2850-2960 cm⁻¹.
-
C=O stretch (ester): A strong, sharp peak around 1735 cm⁻¹.
-
C-N stretch: In the fingerprint region, around 1000-1200 cm⁻¹.
Synthesis and Stereochemical Control
The stereoselective synthesis of (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate is a key challenge. Asymmetric synthesis strategies are employed to ensure high enantiomeric and diastereomeric purity, which is critical for its application in drug discovery.[1]
Retrosynthetic Analysis and Synthetic Strategies
A common approach for the synthesis of substituted pyrrolidines is through asymmetric Michael addition reactions or 1,3-dipolar cycloadditions.[10][11][12]
Caption: Retrosynthetic approach for (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate.
Exemplary Synthetic Protocol (Adapted from related syntheses)
Step 1: Asymmetric Michael Addition An organocatalyzed enantioselective Michael addition of a nitroalkane to a 4-substituted-4-oxo-2-enoate can establish the desired stereocenters.
Step 2: Reductive Cyclization The resulting Michael adduct undergoes reductive cyclization, typically using a reducing agent like H₂ with a palladium catalyst, to form the pyrrolidine ring.
Step 3: Esterification The carboxylic acid is then esterified to the methyl ester, for example, by reaction with methanol under acidic conditions.
Caption: Generalized synthetic workflow.
Reactivity and Chemical Transformations
The functional groups of (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate offer several avenues for chemical modification.
-
N-Functionalization: The secondary amine of the pyrrolidine ring can be readily alkylated or acylated to introduce various substituents. This is a common strategy in the synthesis of drug candidates.[1]
-
Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide through reaction with an amine.[1]
-
Oxidation and Reduction: The pyrrolidine ring can be susceptible to oxidation under harsh conditions. The ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.[1]
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate lies in its role as a chiral building block for the synthesis of biologically active molecules, most notably as antagonists for opioid receptors.
Kappa Opioid Receptor (KOR) Antagonists
This pyrrolidine derivative is a key component in the synthesis of potent and selective kappa opioid receptor (KOR) antagonists, such as JDTic and its analogs.[14][15][16][17][18] KOR antagonists are being investigated for the treatment of depression, anxiety, and substance abuse disorders.
The (3R,4R) stereochemistry of the pyrrolidine core is crucial for the high affinity and selectivity of these antagonists. Structure-activity relationship (SAR) studies on JDTic analogs have shown that modifications to the pyrrolidine (or piperidine in the parent compound) ring, including the removal of the methyl groups, can significantly impact potency and selectivity.[14]
Caption: Role as a scaffold in drug design.
Influence of Stereochemistry on Biological Activity
The trans relationship between the methyl group at C4 and the carboxylate group at C3, along with the specific (3R,4R) absolute configuration, creates a defined three-dimensional arrangement of substituents. This precise spatial orientation is critical for optimal interaction with the binding pocket of the target receptor. Even minor changes in stereochemistry can lead to a dramatic loss of biological activity.[1]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate is not publicly available, general precautions for handling substituted pyrrolidines should be followed. These compounds are typically considered irritants.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
(3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate is a valuable chiral building block with significant potential in medicinal chemistry. Its well-defined stereochemistry and versatile functionality make it an attractive scaffold for the synthesis of complex, biologically active molecules, particularly in the development of novel therapeutics targeting the kappa opioid receptor. Further research into its synthesis and applications is likely to yield new and improved drug candidates.
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